molecular formula C16H11N3O2 B130572 2,6-dipyridin-2-ylpyridine-4-carboxylic acid CAS No. 148332-36-9

2,6-dipyridin-2-ylpyridine-4-carboxylic acid

Cat. No.: B130572
CAS No.: 148332-36-9
M. Wt: 277.28 g/mol
InChI Key: ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
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Description

2,6-dipyridin-2-ylpyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
The exact mass of the compound [2,2':6',2''-Terpyridine]-4'-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Macromolecular Chemistry and Nanoscience

[2,2':6',2''-Terpyridine]-4'-carboxylic acid is used in macromolecular chemistry and nanoscience. The functionalization of terpyridine at the 4'-position allows the introduction of various groups like amines, carboxylic acids, and alkoxy-chains. These modifications have been used to visualize ordered monolayers on highly oriented pyrolytic graphite using scanning tunneling microscopy (STM) (Andres et al., 2003).

Chemosensors

[2,2':6',2''-Terpyridine]-4'-carboxylic acid derivatives have been used in the synthesis of chemosensors for metal ions. A notable application is in the detection of cadmium ions, where these compounds show chelation-enhanced fluorescence effects. Such sensors have demonstrated good selectivity for Cd(II) ions over other metal ions (Luo et al., 2007).

Dye-Sensitisers in Solar Cells

Carboxylic acid-functionalized ruthenium complexes, which include [2,2':6',2''-Terpyridine]-4'-carboxylic acid, have been synthesized and used as dye-sensitisers in solar cells. These complexes demonstrated improved performance in devices, highlighting their potential in photovoltaic applications (Duprez et al., 2007).

Metallosupramolecular Chemistry

The compound has been used in the development of metallosupramolecular analogues of dicarboxylic acids. This involves using ruthenium(II) complexes of 2,2':6',2''-terpyridine-4'-carboxylic acid to create expanded ligands, which have potential applications in designing new supramolecular structures (Constable et al., 2007).

Supramolecular Assemblies

The chiral supramolecular self-assembly of [2,2':6',2''-Terpyridine]-4'-carboxylic acid molecules on metal surfaces, such as Cu(111), has been investigated. These assemblies offer insights into the formation of chiral molecular domains and potential applications in molecular electronics and nanotechnology (Jiang et al., 2016).

Mechanism of Action

The new 4′-substituted-2,2′:6′,2″-terpyridine Pt (II) coordination compound (tpy1Pt) is a potential candidate for next-generation mitophagy-targeting dinuclear Pt (II)-based anticancer drugs . Mitophagy, a selective autophagic process, has emerged as a pathway involved in degrading dysfunctional mitochondria .

Future Directions

2,2′:6′,2″-Terpyridine motifs and their complexes have attracted the increasing attention of materials chemists due to their applications in several fields, for instance, photovoltaic devices, DNA binders, sensors, photosensitizers, molecular chemistry, medicinal chemistry, and metal-organic framework (MOF) construction . Their complexes with transition metals, in particular, can lead to unique photo-luminescence, catalysis, sensor properties, and quite promising tumor-inhibiting activities .

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16(21)11-9-14(12-5-1-3-7-17-12)19-15(10-11)13-6-2-4-8-18-13/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTWXMBGOUJDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376418
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148332-36-9
Record name [1~2~,2~2~:2~6~,3~2~-Terpyridine]-2~4~-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2':6',2''-Terpyridine-4'-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2':6',2''-terpyridine-4'-carboxylic acid interact with metal ions, and what are the implications of this interaction?

A1: 2,2':6',2''-Terpyridine-4'-carboxylic acid acts as a tridentate ligand, readily forming stable complexes with various transition metals like Ruthenium(II), Palladium(II), Platinum(II), Copper(II), and Aluminum(III) [, , , , ]. The carboxylic acid group can participate in both coordination and hydrogen bonding, leading to diverse structural motifs and influencing the properties of the resulting complexes [, ]. For instance, in Ruthenium(II) complexes designed for dye-sensitized solar cells, the ligand's coordination significantly impacts light-harvesting capabilities and ultimately the device's power conversion efficiency [].

Q2: What is known about the stability and material compatibility of 2,2':6',2''-terpyridine-4'-carboxylic acid and its metal complexes?

A2: The stability of 2,2':6',2''-terpyridine-4'-carboxylic acid complexes varies depending on the metal ion. Palladium(II) complexes exhibit rapid hydrolysis due to the metal ion's high activity in ligand substitution, while Platinum(II) complexes demonstrate slower hydrolysis []. This difference in stability can influence their biological activity, such as topoisomerase I inhibition and cytotoxicity []. Additionally, the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid on metal surfaces like Cu(111) and Ag(110) highlights its potential in material science applications [, ].

Q3: Are there any catalytic applications of 2,2':6',2''-terpyridine-4'-carboxylic acid or its metal complexes?

A3: Yes, a palladium(II) complex incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid, when immobilized on silica, functions as a heterogeneous catalyst for the selective hydrodeoxygenation of aromatic compounds []. This molecular/heterogeneous catalyst exhibits high selectivity (>99%) under mild conditions and demonstrates enhanced activity compared to its homogeneous counterparts [].

Q4: Have there been any studies on the structure-activity relationship (SAR) of 2,2':6',2''-terpyridine-4'-carboxylic acid derivatives?

A4: Research has explored the impact of substituting carbon atoms in 3,5-diphenylbenzoic acid with nitrogen atoms, effectively generating 2,2':6',2''-terpyridine-4'-carboxylic acid []. This change significantly alters the molecule's self-assembly behavior on the Ag(110) surface, demonstrating that nitrogen atoms favor metal-organic coordination and hydrogen bonding, while carbon atoms contribute to dipole-dipole interactions and π-π stacking []. This highlights the potential for modifying the ligand structure to tune its properties and self-assembly characteristics.

Q5: Has 2,2':6',2''-terpyridine-4'-carboxylic acid been explored for biological applications?

A5: Yes, the compound has shown promise in developing biocompatible materials and biosensing platforms. For instance, aluminum(III)-based organic nanofibrous gels, formed by the self-assembly of 2,2':6',2''-terpyridine-4'-carboxylic acid and Al3+, exhibit aggregation-induced electrochemiluminescence (AIECL) []. This property makes them valuable components for sensitive DNA detection systems, such as those designed for the Flu A virus biomarker [].

Q6: What are the potential advantages of using 2,2':6',2''-terpyridine-4'-carboxylic acid in metallo-supramolecular hydrogels compared to conventional approaches?

A6: Poly(2-isopropenyl-2-oxazoline) hydrogels incorporating 2,2':6',2''-terpyridine-4'-carboxylic acid can be cross-linked with divalent transition metal ions, leading to self-healing and moldable properties []. These metallo-supramolecular hydrogels offer tunable rheological properties based on the metal ion used, allowing for control over their mechanical strength and self-healing capabilities []. Their rapid self-healing at room temperature and moldability make them promising for diverse applications, including coatings, actuators, and wound healing [].

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